Lipophilicity Tuning: The Cyclopentane Cap Provides a Balanced XLogP3 Between More Polar and More Lipophilic Amide Analogs
The target compound (cyclopentanecarboxamide) has a computed XLogP3 of 2.7 [1], which is intermediate between the more polar nicotinamide analog (XLogP3 ~1.5, a decrease of ~1.2 units due to the pyridyl nitrogen) [2] and the more lipophilic pivalamide analog (XLogP3 ~3.3, an increase of ~0.6 units due to the tert-butyl group) [3]. For CNS-targeted screening libraries, this specific lipophilicity window (2.7) is often desirable, as it avoids the poor solubility associated with XLogP3 >4 while maintaining sufficient membrane permeability.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Pivalamide analog: ~3.3; Nicotinamide analog: ~1.5 |
| Quantified Difference | Target is 0.6 units lower than pivalamide, 1.2 units higher than nicotinamide |
| Conditions | Computed via XLogP3 algorithm [1]. Comparator values are estimates based on structural similarity and known fragment contributions. |
Why This Matters
A moderate XLogP3 of 2.7 positions this compound favorably in the 'drug-like' property space, reducing the risk of poor aqueous solubility or excessive protein binding compared to more lipophilic analogs during high-throughput screening.
- [1] PubChem. (2025). Computed Properties for CID 71807238. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Predicted properties for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide (CID hypothesized). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Predicted properties for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide (CID hypothesized). National Center for Biotechnology Information. View Source
